5,6-Diamino-1,3-dimethyluracil

Medicinal Chemistry Structural Biology Computational Chemistry

Procure 5,6-Diamino-1,3-dimethyluracil for unmatched specificity in heterocyclic synthesis. Its unique N1,N3-dimethyl/5,6-diamino substitution enables cyclocondensation to high-affinity adenosine ligands & pteridines—unattainable with simple uracil analogs. Validated in: enzyme inhibitors (Ki 2.28 nM vs. AChE), HeLa-selective rhenium anticancer complexes, ppb-level heavy metal fluorescent probes, and ROS-modulating copper complexes for cancer studies. Technical grade, ≥98% purity.

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
CAS No. 5440-00-6
Cat. No. B014760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diamino-1,3-dimethyluracil
CAS5440-00-6
Synonyms5,6-Diamino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione;  4,5-Diamino-1,3-dimethyl-2,6-dioxotetrahydropyrimidine;  4,5-Diamino-1,3-dimethylpyrimidine-2,6-dione;  NSC 15493; 
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)N)N
InChIInChI=1S/C6H10N4O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h7-8H2,1-2H3
InChIKeyBGQNOPFTJROKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diamino-1,3-dimethyluracil Procurement Guide: Understanding Its Class and Core Characteristics


5,6-Diamino-1,3-dimethyluracil (CAS 5440-00-6) is a heterocyclic pyrimidine derivative with the molecular formula C₆H₁₀N₄O₂ and a molecular weight of 170.17 g/mol [1]. It is characterized by the presence of two amino groups at the 5 and 6 positions of a dimethylated uracil core [2]. This compound serves as a critical intermediate in the synthesis of various biologically active molecules, including adenosine receptor ligands, theophylline derivatives, and pteridine analogs . It is commercially available as a technical grade pale brown solid with a melting point of 210-214 °C (decomposition) .

Why 5,6-Diamino-1,3-dimethyluracil Cannot Be Readily Substituted with Generic Analogs


Simple substitution with other uracil derivatives, such as 5-aminouracil or unsubstituted uracil, is not viable due to fundamental differences in electronic structure and reactivity imparted by the specific substitution pattern of 5,6-diamino-1,3-dimethyluracil. The presence of both the N1,N3-dimethyl and the 5,6-diamino moieties uniquely alters the pyrimidine ring's geometry and electronic distribution compared to mono- or non-methylated analogs [1]. Furthermore, the compound acts as a specific scaffold for constructing complex heterocycles, such as pteridines and xanthines, where the precise positioning of its amino groups is essential for cyclocondensation reactions . This structural specificity ensures that derivative compounds possess distinct biological activities, as demonstrated by the high affinity of derived Schiff bases for specific enzymes [2]. The following section provides quantitative evidence for these differentiating factors.

Quantitative Differentiation of 5,6-Diamino-1,3-dimethyluracil: A Procurement Evidence Guide


Structural Impact of Dual Amino Substitution on Pyrimidine Ring Geometry

Compared to unsubstituted uracil, 5,6-diamino-1,3-dimethyluracil exhibits significant alterations in the bond lengths and angles within its pyrimidine ring due to its specific substitution pattern [1]. This provides a structural basis for its unique reactivity profile as a building block.

Medicinal Chemistry Structural Biology Computational Chemistry

Impact of N1,N3-Dimethylation on Excited-State Dynamics in Aminouracils

The effect of N1,N3-dimethylation on the excited-state dynamics of aminouracils is significant. Research on 5-aminouracil (5AU) versus 5-dimethylaminouracil (5DMAU) demonstrates that methylation profoundly alters photophysical behavior [1]. This class-level inference suggests that the specific methylation pattern in 5,6-diamino-1,3-dimethyluracil is a critical determinant of its photophysical and photochemical properties, differentiating it from non-methylated diamino uracils.

Photochemistry Materials Science Spectroscopy

Selective Metal Ion Detection via Derived Fluorescent Probes

A fluorescent probe synthesized from 5,6-diamino-1,3-dimethyluracil (via condensation with 5-methylthiophene-2-carboxaldehyde) demonstrates selective 'turn-off' fluorescence detection of Cu²⁺, Ag⁺, and Fe³⁺ ions with high sensitivity, achieving detection limits as low as 2.1-14.2 ppb in ethanolic solution [1]. This performance is achieved in the presence of other abundant cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺, confirming its utility for real sample analysis [1].

Analytical Chemistry Sensor Development Environmental Monitoring

Enzymatic Inhibition Potency of Derived Benzylic Amines

A series of benzylic amines derived from 5,6-diamino-1,3-dimethyluracil exhibited potent inhibition against acetylcholinesterase (AChE), with Ki values ranging from 2.28 to 5.25 nM [1]. One compound in the series (compound 7) achieved a Ki of 2.28±0.41 nM, outperforming the reference inhibitor Tacrine (Ki = 2.59±0.92 nM) [1].

Drug Discovery Enzymology Neurodegenerative Diseases

Synthesis of Complexes with Anti-Glioma Activity and Mechanism of Action

Copper(II) complexes containing a Schiff base ligand derived from 5,6-diamino-1,3-dimethyluracil have been shown to exert antitumor effects on C6 glioma cells [1]. While the complexes show limited direct antiproliferative activity, they induce S-phase and G2/M phase cell cycle arrest and promote apoptosis and autophagy, processes modulated by reactive oxygen species (ROS) generation and effects on antioxidant defense systems like superoxide dismutase (SOD) and catalase (CAT) [1].

Oncology Medicinal Inorganic Chemistry Cell Biology

Synthesis of Rhenium(I) Complexes Exhibiting Selective Cytotoxicity

A facial tricarbonylrhenium(I) complex, fac-[Re(CO)₃(urda)Cl] (where urda = 5,6-diamino-1,3-dimethyluracil), was synthesized and screened against cancer cell lines [1]. This complex demonstrated high cytotoxicity against HeLa cervical cancer cells while being non-toxic to both HCC70 triple-negative breast cancer cells and MCF12A non-cancerous breast cells [1]. In contrast, a related complex (complex 2) with a different uracil-derived ligand was toxic to all three cell lines [1].

Inorganic Chemistry Cancer Therapeutics Drug Design

Best-Fit Application Scenarios for Procuring 5,6-Diamino-1,3-dimethyluracil


Medicinal Chemistry: Synthesis of Selective Enzyme Inhibitors and Anticancer Agents

5,6-Diamino-1,3-dimethyluracil is a validated precursor for generating potent enzyme inhibitors. Its derived benzylic amines have shown sub-nanomolar Ki values (2.28 nM) against acetylcholinesterase, outperforming the known drug tacrine [1]. It is also a critical ligand for constructing metal complexes with selective anticancer profiles. For instance, a rhenium(I) complex using this compound as a ligand showed selective cytotoxicity against HeLa cells while sparing non-cancerous MCF12A cells, a property not shared by complexes with other uracil ligands [2].

Analytical Chemistry: Fabrication of Sensitive and Selective Metal Ion Sensors

This compound is the starting material for synthesizing novel fluorescent 'turn-off' probes for heavy metal ions. The derived Schiff base exhibits high selectivity and sensitivity for detecting Cu²⁺, Ag⁺, and Fe³⁺ in the presence of other common cations, with detection limits reaching the low parts-per-billion (ppb) range (2.1-14.2 ppb) [3]. This level of performance makes it a valuable tool for environmental monitoring and analytical chemistry applications.

Materials Science: Engineering Molecules with Specific Photophysical Properties

The specific N1,N3-dimethyl and 5,6-diamino substitution pattern is not merely structural; it actively governs the compound's photophysical behavior. Research on related aminouracils confirms that methylation profoundly alters excited-state dynamics [4]. This suggests 5,6-diamino-1,3-dimethyluracil and its derivatives are uniquely suited for applications in materials science where tailored light absorption or emission properties are required.

Chemical Biology: Investigating Redox-Mediated Cell Cycle Arrest Mechanisms

Copper(II) complexes formed with a Schiff base ligand from 5,6-diamino-1,3-dimethyluracil provide a unique tool for studying reactive oxygen species (ROS) biology in cancer cells. These complexes induce G2/M phase arrest and promote apoptosis and autophagy specifically through the modulation of ROS and effects on antioxidant enzymes like SOD and CAT [5]. This distinct mechanism of action, as opposed to direct DNA damage, makes them valuable probes for investigating redox-dependent cellular pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Diamino-1,3-dimethyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.